

# Midostaurin overall survival benefit CALGB 10603 trial

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Midostaurin (Standard)

CAS No.: 120685-11-2

Cat. No.: S535430

[Get Quote](#)

## Long-Term Survival Outcomes from CALGB 10603

The table below summarizes the key efficacy outcomes from the 10-year follow-up of the CALGB 10603/RATIFY trial [1]:

| Outcome Measure                  | Midostaurin Arm | Placebo Arm |
|----------------------------------|-----------------|-------------|
| 10-Year Overall Survival (OS)    | 43.7%           | 38.6%       |
| Median Event-Free Survival (EFS) | 8.2 months      | 3.0 months  |
| Number of Patients               | 360             | 357         |

## Detailed Experimental Protocol

For fellow researchers, here are the key methodological details of the CALGB 10603 trial:

- Trial Design:** Prospective, randomized, placebo-controlled phase 3 trial [2] [1].
- Patient Population:** 717 previously untreated adults (aged 18-60 years) with *FLT3*-mutant AML [1].
- Intervention:** The multi-kinase inhibitor **midostaurin** was added to standard intensive chemotherapy (7+3 induction and high-dose cytarabine consolidation) [1].

- **Control:** Placebo plus the same backbone chemotherapy [1].
- **Primary Endpoints:** Event-Free Survival (EFS) and Overall Survival (OS) [1].
- **Follow-up:** The presented data includes outcomes after a median of 10 years of follow-up [1].
- **Additional Analysis:** Earlier analyses used multi-state models to understand the treatment's effect on the disease process (e.g., achieving complete remission, risk of relapse) [3].

## Patient Survival Pathway Visualization

The following diagram illustrates the treatment pathway and outcomes for patients in the trial, highlighting where midostaurin exerted its beneficial effect.

## Midostaurin Treatment Pathway in FLT3-Mutant AML



[Click to download full resolution via product page](#)

The diagram illustrates the patient journey, showing that the OS benefit with midostaurin likely resulted from a combination of a **higher complete remission (CR) rate** and a **lower risk of relapse** after achieving CR [3].

## Summary of Clinical Evidence

The 10-year follow-up data confirms the durable survival benefit of adding midostaurin to upfront chemotherapy in eligible *FLT3*-mutant AML patients. The initial EFS advantage translated into a persistent, albeit marginally superior, long-term OS benefit [1].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Trio of studies yield new insights into... | Dana-Farber Cancer Institute [dana-farber.org]
2. Midostaurin reduces relapse in FLT3-mutant acute myeloid ... [pubmed.ncbi.nlm.nih.gov]
3. Application of multi-state models in cancer clinical trials [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Midostaurin overall survival benefit CALGB 10603 trial].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b535430#midostaurin-overall-survival-benefit-calgb-10603-trial>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)